Cas no 78370-13-5 (Benzeneacetonitrile, a-(1-methylethyl)-a-[3-[methyl(2-phenylethyl)amino]propyl]-)
![Benzeneacetonitrile, a-(1-methylethyl)-a-[3-[methyl(2-phenylethyl)amino]propyl]- structure](https://it.kuujia.com/scimg/cas/78370-13-5x500.png)
78370-13-5 structure
Nome del prodotto:Benzeneacetonitrile, a-(1-methylethyl)-a-[3-[methyl(2-phenylethyl)amino]propyl]-
Benzeneacetonitrile, a-(1-methylethyl)-a-[3-[methyl(2-phenylethyl)amino]propyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetonitrile, a-(1-methylethyl)-a-[3-[methyl(2-phenylethyl)amino]propyl]-
- 5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile
- Emopamil
- 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile
- 5-[methyl(2-phenylethyl)amino]-2-phenyl-2-(propan-2-yl)pentanenitrile
- Emopamil [INN]
- Emopamilo
- Emopamilo [Spanish]
- Emopamilum
- Emopamilum [Latin]
- UNII-M514041RF7
- Q5373671
- CHEMBL173809
- CHEBI:34736
- ()-Sz 45;Racemic emopamil; Sz 45
- SCHEMBL93921
- 2-isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride
- 78370-13-5
- DB14064
- DWAWDSVKAUWFHC-UHFFFAOYSA-N
- M514041RF7
- DTXSID90868474
- (+/-)-Sz 45;Racemic emopamil; Sz 45
- 2-[3-[(phenylethyl)-methylamino]-propyl]-isopropylphenylacetonitrile
- 2-isopropyl-5-[methyl-(2-phenylethyl)amino]-2-phenylpentanenitrile
- (+-)Emopamil
-
- Inchi: InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3
- Chiave InChI: DWAWDSVKAUWFHC-UHFFFAOYSA-N
- Sorrisi: CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2
Proprietà calcolate
- Massa esatta: 334.241
- Massa monoisotopica: 334.241
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 25
- Conta legami ruotabili: 9
- Complessità: 409
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 27A^2
Proprietà sperimentali
- Densità: 1.003
- Punto di ebollizione: 485.8°C at 760 mmHg
- Punto di infiammabilità: 201.1°C
- Indice di rifrazione: 1.543
Benzeneacetonitrile, a-(1-methylethyl)-a-[3-[methyl(2-phenylethyl)amino]propyl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Biosynth | DDA37013-5 mg |
2-Isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride |
78370-13-5 | 5mg |
$115.00 | 2023-01-05 | ||
Biosynth | DDA37013-25 mg |
2-Isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride |
78370-13-5 | 25mg |
$345.00 | 2023-01-05 | ||
A2B Chem LLC | AH55641-1000mg |
Emopamil |
78370-13-5 | 98% by HPLC | 1000mg |
$5787.00 | 2024-04-19 | |
Biosynth | DDA37013-50 mg |
2-Isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride |
78370-13-5 | 50mg |
$552.00 | 2023-01-05 | ||
A2B Chem LLC | AH55641-500mg |
Emopamil |
78370-13-5 | 98% by HPLC | 500mg |
$3631.00 | 2024-04-19 | |
A2B Chem LLC | AH55641-100mg |
Emopamil |
78370-13-5 | 98% by HPLC | 100mg |
$1152.00 | 2024-04-19 | |
A2B Chem LLC | AH55641-10mg |
Emopamil |
78370-13-5 | 98% by HPLC | 10mg |
$218.00 | 2024-04-19 | |
A2B Chem LLC | AH55641-50mg |
Emopamil |
78370-13-5 | 98% by HPLC | 50mg |
$683.00 | 2024-04-19 | |
Biosynth | DDA37013-10 mg |
2-Isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride |
78370-13-5 | 10mg |
$184.00 | 2023-01-05 | ||
Biosynth | DDA37013-100 mg |
2-Isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride |
78370-13-5 | 100MG |
$883.00 | 2023-01-05 |
Benzeneacetonitrile, a-(1-methylethyl)-a-[3-[methyl(2-phenylethyl)amino]propyl]- Letteratura correlata
-
Geoffrey D. Brown Nat. Prod. Rep. 1998 15 653
-
Lokesh P. Tripathi,Chikako Kataoka,Shuhei Taguwa,Kohji Moriishi,Yoshio Mori,Yoshiharu Matsuura,Kenji Mizuguchi Mol. BioSyst. 2010 6 2539
-
Fang Lu,Ning Zhang,Tao Ye,Hongwei Zhao,Mu Pang,Shu-min Liu RSC Adv. 2019 9 17791
-
4. Convenient synthesis of (2R)- and (2S)-2-(1-methylethyl)-5-oxo-2-phenylpentanenitrile, intermediates in the preparation of phenylalkylamine calcium channel blockersJeremy Gilmore,Will Prowse,David Steggles,Michael Urquhart,Jennifer Olkowski J. Chem. Soc. Perkin Trans. 1 1996 2845
-
Hengxian Qu,Hongbo Yu,Ruixia Gu,Dawei Chen,Xia Chen,Yingping Huang,Wenbo Xi,Yujun Huang RSC Adv. 2018 8 38517
78370-13-5 (Benzeneacetonitrile, a-(1-methylethyl)-a-[3-[methyl(2-phenylethyl)amino]propyl]-) Prodotti correlati
- 2138185-50-7(4-(Butylamino)-2-(oxan-3-yl)butan-1-ol)
- 1706438-11-0([Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acid)
- 2229394-84-5(5-(1H-imidazol-4-yl)-1-methyl-3-phenyl-1H-pyrazole)
- 1089189-34-3((2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid)
- 1691062-67-5(1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-one)
- 2248215-17-8((2S)-2-(Oxolan-3-yl)propan-1-amine)
- 54925-65-4(5'-O-tert-Butyldimethylsilyluridine)
- 923131-96-8(N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide)
- 2549045-76-1(6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine)
- 166096-47-5(2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
